molecular formula C14H8ClF3N2O3 B11028019 4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11028019
M. Wt: 344.67 g/mol
InChI Key: IPABVJNCYQICCJ-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a halogenated benzamide derivative characterized by a chloro group at the 4-position, a nitro group at the 2-position of the benzamide ring, and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. This compound’s structural complexity—combining electron-withdrawing (nitro, chloro, trifluoromethyl) groups—confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C14H8ClF3N2O3

Molecular Weight

344.67 g/mol

IUPAC Name

4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8ClF3N2O3/c15-9-4-5-11(12(7-9)20(22)23)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7H,(H,19,21)

InChI Key

IPABVJNCYQICCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. The final step involves the formation of the benzamide by reacting the intermediate with 3-(trifluoromethyl)aniline under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Impact of Substituents on Properties

  • Nitro Group (2-position) : The nitro group in the target compound enhances electrophilicity, enabling nucleophilic aromatic substitution reactions. This contrasts with hydroxyl or tetrazole-containing analogs, which prioritize hydrogen bonding or metabolic stability .
  • Trifluoromethyl Group (3-position on phenyl) : Improves lipophilicity and resistance to oxidative metabolism, a feature shared with analogs like 4-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide .
  • Chloro Group (4-position) : Contributes to steric bulk and electron-withdrawing effects, influencing binding affinity in enzyme inhibition assays .

Unique Attributes of 4-Chloro-2-Nitro-N-[3-(Trifluoromethyl)Phenyl]Benzamide

  • Synergistic Electronic Effects : The coexistence of nitro (2-position), chloro (4-position), and trifluoromethyl groups creates a polarized aromatic system, favoring interactions with electron-rich biological targets.
  • Dual Pharmacophore Potential: The compound’s structure allows simultaneous engagement with hydrophobic (trifluoromethyl) and polar (nitro) binding pockets in enzymes or receptors.

Biological Activity

4-Chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H8ClF3N2O3C_{14}H_{8}ClF_{3}N_{2}O_{3} with a molecular weight of approximately 344.68 g/mol. The compound features a chloro group, a nitro group, and a trifluoromethyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC14H8ClF3N2O3
Molecular Weight344.68 g/mol
CAS Registry Number306743-23-7
InChIKeyNZIVOERCGNHADM-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzamide have shown efficacy against various bacterial strains, suggesting potential use as antibiotic agents .

Anticancer Properties

Research has highlighted the anticancer potential of benzamide derivatives. The presence of electron-withdrawing groups like trifluoromethyl and nitro enhances the cytotoxicity against cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

The biological activity of this compound is attributed to its ability to inhibit critical enzymes involved in metabolic pathways. For instance, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have shown promise in treating malaria by disrupting the mitochondrial electron transport chain . The structural features of this compound suggest it may interact similarly with DHODH or other relevant targets.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the aromatic rings significantly influence biological activity. For example, the position and nature of substituents (like chloro and trifluoromethyl groups) can enhance or diminish the compound's potency against specific biological targets .

Substituent PositionEffect on Activity
Para (Cl)Increased cytotoxicity
Meta (CF3)Enhanced enzyme inhibition

Case Studies

  • Antimalarial Activity : A study evaluated various benzamide derivatives for their antimalarial properties, revealing that certain substitutions led to IC50 values in the low micromolar range against Plasmodium falciparum .
  • Cytotoxicity Assessment : In vitro tests showed that compounds with similar structures exhibited varied cytotoxic effects on human cancer cell lines, with some achieving selectivity indices indicating favorable therapeutic windows .

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